A Comprehensive Technical Guide to the Synthesis and Properties of 1,5-Bis(4-aminophenoxy)pentane
A Comprehensive Technical Guide to the Synthesis and Properties of 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(4-aminophenoxy)pentane is an aromatic diamine characterized by two aminophenoxy groups linked by a flexible pentylene chain. This unique molecular architecture, combining rigid aromatic units with a flexible aliphatic spacer, imparts a desirable balance of properties, making it a valuable monomer in the synthesis of high-performance polymers and an attractive building block in medicinal chemistry. The ether linkages contribute to increased solubility and processability of the resulting polymers, while the diamine functionalities provide reactive sites for polymerization and further chemical modification. This technical guide provides a detailed overview of the synthesis, properties, and applications of 1,5-bis(4-aminophenoxy)pentane, with a focus on its role in materials science and as a potential scaffold in drug design.
Physicochemical Properties
1,5-Bis(4-aminophenoxy)pentane is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2391-56-2 | [1][2] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [2] |
| Molecular Weight | 286.37 g/mol | [2] |
| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [] |
| Synonyms | 1,5-Di(p-aminophenoxy)pentane, 4,4'-(1,5-Pentanediylbis(oxy))bisbenzenamine | [] |
| Appearance | Solid | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar aprotic solvents like N,N-dimethylacetamide (DMAc) | [4] |
Synthesis of 1,5-Bis(4-aminophenoxy)pentane
The synthesis of 1,5-bis(4-aminophenoxy)pentane is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to form the dinitro precursor, 1,5-bis(4-nitrophenoxy)pentane. This is followed by the reduction of the nitro groups to the corresponding amino groups.
Experimental Protocols
Step 1: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane
This procedure is based on the general principles of the Williamson ether synthesis.
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Materials:
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4-Nitrophenol
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1,5-Dibromopentane
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (2.2 equivalents) in DMF.
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Add potassium carbonate (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
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Add 1,5-dibromopentane (1.0 equivalent) dropwise to the reaction mixture.
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Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with vigorous stirring to precipitate the product.
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Filter the yellow solid, wash it thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
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Dry the crude product, 1,5-bis(4-nitrophenoxy)pentane, under vacuum. Recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water can be performed for further purification.
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Step 2: Synthesis of 1,5-Bis(4-aminophenoxy)pentane
This procedure utilizes a common method for the reduction of aromatic nitro compounds.
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Materials:
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1,5-Bis(4-nitrophenoxy)pentane
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
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Procedure:
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In a round-bottom flask, suspend 1,5-bis(4-nitrophenoxy)pentane (1.0 equivalent) in ethanol.
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Add stannous chloride dihydrate (6-8 equivalents) to the suspension.
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Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring.
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After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-6 hours, monitoring the disappearance of the starting material by TLC.
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Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH > 10) to precipitate the tin salts.
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Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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The crude 1,5-bis(4-aminophenoxy)pentane can be purified by column chromatography on silica gel or by recrystallization from a solvent mixture like ethanol/water or toluene/hexane.
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Synthesis Workflow
References
- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene | Chemical Engineering Transactions [cetjournal.it]
